

(1R)-1-Cyclopropylprop-2-yn-1-ol chemical properties

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Compound of Interest

Compound Name: (1R)-1-Cyclopropylprop-2-yn-1-ol

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Technical Guide: (1R)-1-Cyclopropylprop-2-yn-1-ol

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Chemical Properties of **(1R)-1-Cyclopropylprop-2-yn-1-ol**

Disclaimer

Direct experimental data for **(1R)-1-Cyclopropylprop-2-yn-1-ol** is not readily available in the current body of scientific literature. This document provides a comprehensive overview based on the known properties of structurally related analogs and established principles of asymmetric synthesis. The information herein is intended to serve as a predictive guide for researchers.

Introduction

(1R)-1-Cyclopropylprop-2-yn-1-ol is a chiral secondary alcohol featuring a cyclopropyl ring and a terminal alkyne. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The rigid cyclopropyl group can impart favorable metabolic stability and conformational constraint, while the propargyl alcohol moiety is a versatile handle for further chemical transformations, such as click chemistry, coupling reactions, and oxidation/reduction.

This guide summarizes the known information for the racemic mixture and provides a comparative analysis of its closest structural analogs to infer its chemical properties. A proposed enantioselective synthetic route is also detailed.

Structural Information

Identifier	Value
IUPAC Name	(1R)-1-Cyclopropylprop-2-yn-1-ol
Molecular Formula	C ₆ H ₈ O
Molecular Weight	96.13 g/mol
CAS Number	1656-85-5 (for racemic mixture) [1] [2] [3] [4]
SMILES	C#C--INVALID-LINK--C1CC1

Comparative Physicochemical Properties

To predict the properties of **(1R)-1-Cyclopropylprop-2-yn-1-ol**, we have compiled data for three closely related compounds: its alkene analog (1-Cyclopropylprop-2-en-1-ol), its isomeric primary alcohol (3-Cyclopropylprop-2-yn-1-ol), and the parent alkyne alcohol (Prop-2-yn-1-ol).

Property	1-Cyclopropylprop-2-en-1-ol	3-Cyclopropylprop-2-yn-1-ol[5][6]	Prop-2-yn-1-ol[7][8][9]
Molecular Formula	C ₆ H ₁₀ O[10]	C ₆ H ₈ O[5]	C ₃ H ₄ O[8]
Molecular Weight	98.14 g/mol [10]	96.13 g/mol [6]	56.06 g/mol [8][9]
Boiling Point	Not available	78-79 °C @ 10 Torr[5]	114-115 °C[7][9]
Density	Not available	1.06 ± 0.1 g/cm ³ (Predicted)[5]	0.95-0.963 g/cm ³ [7][9]
pKa	Not available	12.91 ± 0.10 (Predicted)[5]	13.6[8]
LogP	Not available	0.39210 (Predicted)[5]	-0.24
Flash Point	Not available	Not available	33 °C[9]
Refractive Index	Not available	Not available	1.432

Proposed Enantioselective Synthesis

The synthesis of chiral propargylic alcohols is a well-established field in organic chemistry.[11][12][13][14] A highly effective method involves the asymmetric addition of a terminal alkyne to an aldehyde, catalyzed by a chiral ligand-metal complex.[12][13][14] Below is a proposed experimental protocol for the synthesis of **(1R)-1-Cyclopropylprop-2-yn-1-ol**.

Experimental Protocol: Asymmetric Alkynylation

This protocol is a hypothetical procedure based on established methodologies for the enantioselective synthesis of propargylic alcohols.[12][13]

Reaction Scheme:

Materials:

- Cyclopropanecarboxaldehyde
- Ethynyltrimethylsilane

- Zinc trifluoromethanesulfonate ($\text{Zn}(\text{OTf})_2$)
- N,N-Diisopropylethylamine (DIPEA)
- (1R,2S)-N-Pyrrolidinylnorephedrine (as a chiral ligand)
- Toluene (anhydrous)
- Tetrabutylammonium fluoride (TBAF) in THF
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Catalyst Formation:** To a flame-dried Schlenk flask under an argon atmosphere, add (1R,2S)-N-Pyrrolidinylnorephedrine (0.1 eq) and anhydrous toluene. Stir the solution at room temperature for 10 minutes. Add $\text{Zn}(\text{OTf})_2$ (0.1 eq) and continue stirring for 1 hour to form the chiral catalyst complex.
- **Alkynylation:** To the catalyst solution, add cyclopropanecarboxaldehyde (1.0 eq) followed by ethynyltrimethylsilane (1.2 eq). Finally, add DIPEA (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC for the consumption of the aldehyde.
- **Workup and Purification (Silylated Product):** Upon completion, quench the reaction with saturated aqueous NH_4Cl . Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated aqueous NaHCO_3 and brine, then dry over anhydrous MgSO_4 . Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield (R)-1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol.

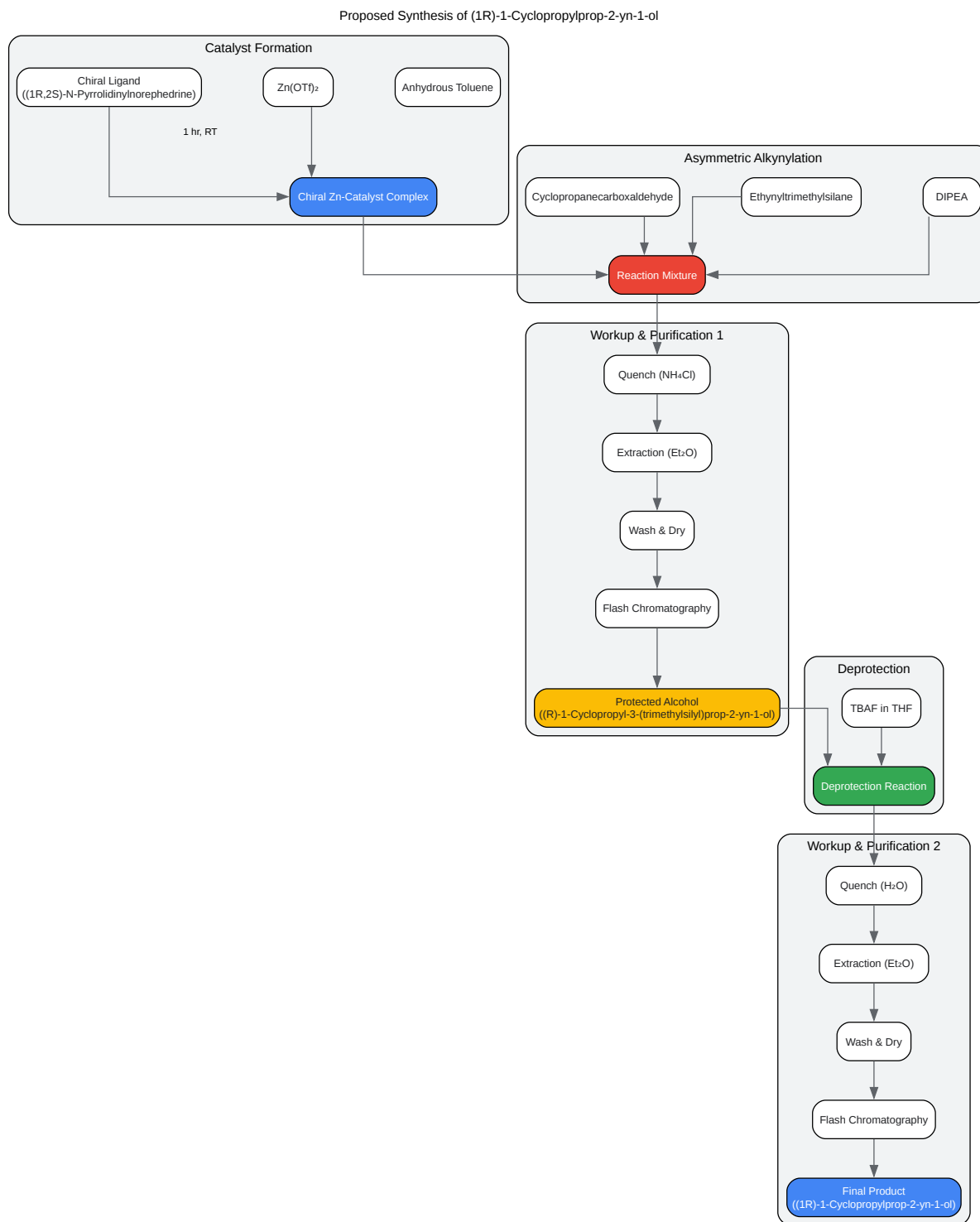
- Deprotection: Dissolve the purified silylated alcohol in THF. Add a 1M solution of TBAF in THF (1.1 eq) at 0 °C. Stir the reaction for 1-2 hours, monitoring by TLC.
- Final Workup and Purification: Quench the reaction with water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield **(1R)-1-Cyclopropylprop-2-yn-1-ol**.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure. The enantiomeric excess should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Mandatory Visualizations

Proposed Synthesis Workflow



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Caption: Workflow for the proposed asymmetric synthesis.

Reactivity and Potential Applications

Due to the lack of specific studies on **(1R)-1-Cyclopropylprop-2-yn-1-ol**, no signaling pathways or biological activities can be described. However, based on its structure, the following reactivity can be predicted:

- **Alkyne Moiety:** The terminal alkyne is expected to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and other metal-catalyzed reactions. It can also be deprotonated to form an acetylide, which can act as a nucleophile.
- **Hydroxyl Group:** The secondary alcohol can be oxidized to the corresponding ketone, undergo esterification or etherification, and participate in substitution reactions.
- **Combined Reactivity:** The propargylic nature of the alcohol allows for reactions such as the Meyer-Schuster rearrangement upon oxidation.

These potential reactions make **(1R)-1-Cyclopropylprop-2-yn-1-ol** a promising candidate for the synthesis of complex molecules in drug discovery and materials science.

Safety Information

No specific safety data for **(1R)-1-Cyclopropylprop-2-yn-1-ol** is available. However, based on its analogs, it should be handled with care.

- **1-Cyclopropylprop-2-en-1-ol:** May be a flammable liquid and vapor, and may cause skin, eye, and respiratory irritation.^[10]
- **3-Cyclopropylprop-2-yn-1-ol:** May be a flammable liquid and vapor, and may cause skin, eye, and respiratory irritation.^[6]
- **Prop-2-yn-1-ol:** Toxic by inhalation, in contact with skin, and if swallowed.^[7] It is a flammable liquid.^[8]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.

Conclusion

While **(1R)-1-Cyclopropylprop-2-yn-1-ol** remains a largely uncharacterized compound, its structural features suggest it is a valuable target for synthesis. This guide provides a predictive overview of its properties based on closely related molecules and outlines a feasible enantioselective synthetic strategy. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising chiral building block.

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